10,12-Octadecadienoic acid ethyl ester 10,12-Octadecadienoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 137142-61-1
VCID: VC21183012
InChI: InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+
SMILES: CCCCCC=CC=CCCCCCCCCC(=O)OCC
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol

10,12-Octadecadienoic acid ethyl ester

CAS No.: 137142-61-1

Cat. No.: VC21183012

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

10,12-Octadecadienoic acid ethyl ester - 137142-61-1

Specification

CAS No. 137142-61-1
Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
IUPAC Name ethyl (10E,12E)-octadeca-10,12-dienoate
Standard InChI InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+
Standard InChI Key JZOGGZLHQZRGOI-BNFZFUHLSA-N
Isomeric SMILES CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC
SMILES CCCCCC=CC=CCCCCCCCCC(=O)OCC
Canonical SMILES CCCCCC=CC=CCCCCCCCCC(=O)OCC

Introduction

10,12-Octadecadienoic acid ethyl ester is an organic compound classified as a fatty acid ethyl ester. Its molecular formula is C20H36O2, with a molecular weight of approximately 308.5 g/mol . This compound is derived from octadecadienoic acid, featuring two double bonds located at the 10th and 12th carbon positions in its carbon chain. It is primarily recognized for its presence in various natural sources, including certain vegetable oils and seeds.

Synthesis Methods

The synthesis of 10,12-octadecadienoic acid ethyl ester can be achieved through several methods, typically involving the esterification of octadecadienoic acid with ethanol. This process can be catalyzed by acids such as sulfuric acid or using enzymatic methods for more environmentally friendly approaches.

Biological Activities and Applications

10,12-Octadecadienoic acid ethyl ester exhibits notable biological activities, including antibacterial properties, which contribute to its potential applications in food preservation and health supplements. Additionally, it serves as a precursor for bioactive lipids involved in inflammatory processes, particularly prostaglandins, which are critical mediators in various physiological responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Linoleic Acid Ethyl EsterC20H36O2Contains double bonds at positions 9 and 12; common in oils.
Conjugated Linoleic AcidC18H32O2Contains conjugated double bonds; linked to weight management.
Oleic Acid Ethyl EsterC18H34O2Monounsaturated; found abundantly in olive oil.
Palmitoleic Acid Ethyl EsterC16H30O2Monounsaturated; important for skin health.
10,12-Octadecadienoic Acid Ethyl EsterC20H36O2Double bonds at the 10th and 12th positions; exhibits antibacterial properties.

This unique structure of 10,12-octadecadienoic acid ethyl ester contributes to its distinct properties compared to other fatty acids and their derivatives.

Research Findings

Recent research has highlighted the potential of fatty acid derivatives in various therapeutic applications. For instance, studies on similar compounds like 9,12-octadecadienoic acid methyl ester have shown antioxidant activity . While specific research on 10,12-octadecadienoic acid ethyl ester is limited, its structural similarity to other bioactive fatty acids suggests potential for further investigation into its biological effects.

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